molecular formula C5H8O B050740 3-Cyclopentene-1-ol CAS No. 14320-38-8

3-Cyclopentene-1-ol

Cat. No. B050740
CAS RN: 14320-38-8
M. Wt: 84.12 g/mol
InChI Key: WEIMJSIRDZDHAH-UHFFFAOYSA-N
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Description

3-Cyclopentene-1-ol is a molecule that exhibits intriguing chemical properties due to its structural features, including two large-amplitude, low-frequency vibrations: ring-puckering and OH internal rotation. These features lead to conformational versatility, significantly influencing its chemical behavior and applications (Al‐Saadi, Ocola, & Laane, 2010).

Synthesis Analysis

The synthesis of cyclopentene derivatives, including 3-Cyclopentene-1-ol, can be accomplished through various methods. A notable approach is the electrochemical mediator-induced intermolecular selective annulation of alkenes and alkynes/alkenes. This method features high efficiency, mild reaction conditions, broad substrate scope, good functional group tolerance, and high regioselectivity (Guan et al., 2022).

Molecular Structure Analysis

3-Cyclopentene-1-ol's molecular structure is characterized by pi-type intramolecular hydrogen bonding between the hydroxyl hydrogen and the carbon-carbon double bond. This bonding plays a crucial role in stabilizing its conformers, with the lowest energy conformer being notably more stable than others (Al‐Saadi, Ocola, & Laane, 2010).

Chemical Reactions and Properties

Cyclopentene derivatives, including 3-Cyclopentene-1-ol, can undergo various chemical reactions. For example, Rhodium-catalyzed carbonylation of 3-acyloxy-1,4-enynes derived from alkynes and α,β-unsaturated aldehydes is a notable reaction, leading to the synthesis of functionalized cyclopentenones (Li et al., 2012).

Physical Properties Analysis

The physical properties of 3-Cyclopentene-1-ol, particularly its spectroscopic characteristics, are significantly influenced by its conformational dynamics. The vapor-phase infrared and Raman spectra reveal the presence of four conformations, with the one possessing pi-type intramolecular hydrogen bonding being the most abundant. This bonding influences the stretching frequencies and force constants in the molecule (Ocola, Al‐Saadi, Mlynek, Hopf, & Laane, 2010).

Chemical Properties Analysis

3-Cyclopentene-1-ol exhibits unique chemical properties due to its molecular structure. The intramolecular hydrogen bonding not only stabilizes its conformations but also affects its reactivity in various chemical reactions, as demonstrated in the synthesis of functionalized cyclopentenones and other derivatives (Li et al., 2012).

Scientific Research Applications

  • Conformational Analysis and Hydrogen Bonding :

    • 3-Cyclopentene-1-ol demonstrates significant conformational variability due to its ring-puckering and OH internal rotation vibrations, interconverting between four conformers. The lowest energy conformer exhibits weak pi-type intramolecular hydrogen bonding between the hydroxyl hydrogen and the carbon-carbon double bond, which influences the molecule's energetics and physical properties (Al‐Saadi, Ocola, & Laane, 2010).
  • Spectrometric Analysis :

    • Mass spectrometry studies have been conducted on cyclopentene-1-ol and its derivatives, which are essential for understanding their decomposition modes and molecular structure (Singy & Buchs, 1974).
  • Synthesis and Enantiomeric Purity :

    • Research has focused on synthesizing enantiomerically pure variants of 3-Cyclopentene-1-ol derivatives, such as (R)- and (S)-3-methyl-2-cyclopenten-1-ol, which are valuable in stereo-specific chemical syntheses (Zhou, Clercq, & Gawroński, 1995).
  • High-Temperature Spectral Studies :

    • The vapor-phase infrared and Raman spectra of 3-Cyclopentene-1-ol have been examined at temperatures up to 267°C, which helps understand the behavior of its conformers at high temperatures. This study assists in the analysis of its intramolecular hydrogen bonding (Ocola, Al‐Saadi, Mlynek, Hopf, & Laane, 2010).
  • Polymerization and Catalyst Research :

    • 3-Cyclopentene-1-ol and related compounds have been utilized in studies involving polymerization processes using metallocene catalysts. These studies contribute to the development of new polymeric materials (Kelly, Wang, & Collins, 1997).
  • Asymmetric Synthesis of Chiral Building Blocks :

    • Enantioselective syntheses involving 3-Cyclopentene-1-ol derivatives have been conducted for producing chiral cyclopentanoid compounds, which are important in the synthesis of natural products (Asami, 1990).
  • Enantioselective Heck Desymmetrization :

    • Innovative protocols for the Heck desymmetrization of 3-Cyclopentene-1-ol have been developed, leading to the synthesis of highly functionalized cyclopentenols. These methods contribute to the creation of diverse molecular scaffolds in organic synthesis (Silva et al., 2016).
  • Diversity in Cyclopentane Derivatives :

    • Cyclopent-3-en-1-ol, a related compound, has been transformed into a variety of amino-, azido-, and hydroxy-substituted cyclopentanes, illustrating the diversity achievable in cyclopentane derivatives (Guan, Bissantz, Bergstrom, & Link, 2012).

Safety And Hazards

3-Cyclopentene-1-ol is classified as a flammable liquid and vapor, and it can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include keeping the substance away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Relevant Papers Several papers have been published on 3-Cyclopentene-1-ol . These papers discuss various aspects of the compound, including its synthesis, molecular structure, and physical and chemical properties.

properties

IUPAC Name

cyclopent-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIMJSIRDZDHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300005
Record name 3-Cyclopentene-1-ol
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Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentene-1-ol

CAS RN

14320-38-8
Record name 3-Cyclopenten-1-ol
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Record name 4-Cyclopentenol
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Record name 3-Cyclopenten-1-ol
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Record name 3-Cyclopentene-1-ol
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Record name 4-CYCLOPENTENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 3-Cyclopentene-1-ol suitable for Ring-Opening Metathesis Polymerization (ROMP)?

A: 3-Cyclopentene-1-ol possesses a strained cyclic structure similar to cyclopentene. [] This ring strain provides the driving force for the ROMP reaction. Additionally, the hydroxyl group in 3-Cyclopentene-1-ol allows for the synthesis of functionalized polymers, which broadens its application potential. []

Q2: What is the significance of the equilibrium observed during the ROMP of 3-Cyclopentene-1-ol?

A: The observed equilibrium during the ROMP of 3-Cyclopentene-1-ol using ruthenium catalysts is significant because it allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. [] This equilibrium arises from the comparable ring strain energies of 3-Cyclopentene-1-ol and cyclopentene, enabling the formation of polymers with a statistical distribution of monomer units. [] This control over polymer structure is crucial for tailoring material properties for specific applications.

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